rac-Norephedrine-D3 Hydrochloride
Description
Significance of Isotopic Labeling in Chemical and Biomedical Research
Isotopic labeling is a technique where an atom within a molecule is replaced by its isotope, which has a different number of neutrons. spectroinlets.com This subtle change in mass allows researchers to track molecules through complex biological systems and chemical reactions without altering their fundamental chemical properties. creative-proteomics.com
Deuteration as a Strategy for Investigating Metabolic Stability
Deuterium (B1214612), a stable isotope of hydrogen, has gained significant attention in drug discovery and development for its ability to enhance a drug's metabolic stability. nih.govjuniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Since many drug metabolism processes involve the breaking of C-H bonds by enzymes like cytochrome P450, replacing hydrogen with deuterium at a metabolic "hot spot" can slow down this process. juniperpublishers.comhyphadiscovery.com This phenomenon, known as the kinetic isotope effect, can lead to a longer biological half-life of the drug, potentially improving its efficacy and safety profile. juniperpublishers.comresearchgate.net Researchers utilize deuterated compounds to probe metabolic pathways and understand how a drug is broken down in the body. researchgate.netresearchgate.net This strategy can also sometimes lead to a shift in metabolism, potentially reducing the formation of toxic metabolites. juniperpublishers.com While deuteration can be a powerful tool, its effect on metabolic stability is not always predictable and requires careful investigation for each specific compound. snmjournals.orgacs.org
Overview of rac-Norephedrine-D3 Hydrochloride as a Research Standard
This compound is a deuterated form of norephedrine (B3415761), also known as phenylpropanolamine. It serves as a crucial analytical tool in various research settings.
Context within Norephedrine and Related Trace Amine Research
Norephedrine belongs to a class of compounds known as trace amines, which are found in the nervous system at much lower concentrations than classical biogenic amines like dopamine (B1211576) and serotonin. nih.govnih.gov Despite their low levels, trace amines and their associated receptors (TAARs) are recognized for their significant roles in neurophysiological and behavioral functions. nih.govnih.govpnas.org Research into trace amines is critical for understanding a range of neuropsychiatric disorders. nih.govnih.gov The use of isotopically labeled standards like this compound is essential for accurately measuring the levels of endogenous trace amines and their metabolites in biological samples.
Importance as a Certified Reference Material in Analytical Science
Certified Reference Materials (CRMs) are standards used to ensure the quality and traceability of measurements. wikipedia.org They are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org The use of CRMs is fundamental for validating analytical methods, calibrating instruments, and ensuring the accuracy and comparability of data between different laboratories. wikipedia.orgalfa-chemistry.comnih.gov this compound is available as a CRM, making it a reliable and essential tool for applications in clinical toxicology, forensic analysis, and pharmaceutical research where accurate quantification of norephedrine is critical. sigmaaldrich.comsigmaaldrich.comcerilliant.comcerilliant.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
352438-64-3 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
190.68 g/mol |
IUPAC Name |
(1R,2S)-2-amino-3,3,3-trideuterio-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1/i1D3; |
InChI Key |
DYWNLSQWJMTVGJ-NPFAOLFPSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Strategies for Deuterium (B1214612) Incorporation into Amine Structures
Incorporating deuterium into amine-containing molecules is a significant area of medicinal and analytical chemistry. Deuterated compounds can exhibit altered metabolic profiles, and their synthesis requires specialized methods for selective isotope placement. General strategies often involve hydrogen isotope exchange (HIE) reactions, C-H activation, or the reduction of functional groups with deuterium-donating reagents.
Achieving regioselectivity in deuteration is critical to avoid isotopic scrambling and ensure the label is in the correct position. Modern synthetic methods offer several routes to selectively deuterate complex molecules, including those with amine functionalities.
One approach involves the reduction of ynamides using a combination of deuterated triflic acid and deuterated triethylsilane. This metal-free method allows for the selective incorporation of deuterium at the α and/or β positions relative to the nitrogen atom with high levels of isotopic enrichment rsc.orgnih.gov. Another strategy is the direct deuteration of amines at the α-C-H position using metal catalysts or synergistic acid/base systems . Photoredox catalysis has also emerged as a powerful tool, enabling the activation of a C(sp³)–H bond adjacent to an amine to generate a carbanion intermediate, which can then be quenched with a deuterium source like D₂O researchgate.net. These methods are attractive due to their potential for late-stage functionalization, allowing deuterium to be introduced into a complex molecule at a final step.
The ring-opening of epoxides is a versatile and stereospecific reaction widely used in organic synthesis. This methodology can be adapted for the precise incorporation of deuterium to create deuterated analogues. The reaction involves the nucleophilic attack on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring.
When a deuteride source is used as the nucleophile, a C-D bond is formed. For instance, titanocene(III)-catalyzed deuterosilylation of epoxides provides β-deuterated alcohols with high efficiency and deuterium incorporation nih.gov. This reaction proceeds via a radical mechanism involving an intramolecular deuterium atom transfer from a Ti-D bond to an organic radical, ensuring the formation of the C-D bond at a specific position nih.gov. The regioselectivity of the epoxide opening can be controlled by the reaction conditions (acidic or basic/nucleophilic), allowing the deuterium to be directed to either the more or less substituted carbon atom youtube.com. This control, combined with the inherent stereospecificity of the reaction (inversion of configuration at the site of attack), makes epoxide-opening a powerful tool for synthesizing complex deuterated molecules like norephedrine (B3415761) analogues mdpi.comnih.gov.
Chiral Synthesis and Stereochemical Control in Norephedrine Production
Norephedrine contains two chiral centers, meaning it can exist as four distinct stereoisomers. Controlling the stereochemistry during synthesis is paramount, as different isomers can have different biological activities and applications.
The enantioselective synthesis of norephedrine isomers often relies on asymmetric catalysis. One highly effective method is Asymmetric Transfer Hydrogenation (ATH) accompanied by Dynamic Kinetic Resolution (DKR). This process can stereoselectively produce each of the enantiomers of both norephedrine and norpseudoephedrine (B1213554) from a common prochiral precursor researchgate.netacs.orgsemanticscholar.org. The reaction typically employs a chiral rhodium complex, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), as the catalyst and a mixture of formic acid and triethylamine as the hydrogen source researchgate.netacs.org. This method is efficient, proceeding under mild conditions with high yields and excellent levels of stereoselectivity researchgate.netacs.org.
Another strategy involves the use of chiral auxiliaries derived from norephedrine itself to direct the stereochemical outcome of subsequent reactions. The optical isomers of norephedrine are valuable starting materials for synthesizing other chiral compounds like oxazolines and aziridines google.com.
| Catalyst/Method | Description | Key Features |
|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) with Chiral Rhodium Complexes | Uses catalysts like (S,S)- or (R,R)-Cp*RhCl(TsDPEN) to stereoselectively reduce a prochiral imine. | High stereoselectivity, mild reaction conditions, accompanied by dynamic kinetic resolution. researchgate.netacs.org |
| Chiral Auxiliaries | Norephedrine isomers are used as starting materials to synthesize chiral auxiliaries that guide the stereochemistry of other reactions. | Important for the synthesis of other chiral compounds such as oxazolines and pipridines. google.comgoogle.com |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable stereo- and regioselectivity, making them ideal for producing optically pure compounds.
The synthesis of specific norephedrine isomers has been achieved using multi-enzyme cascade reactions. A common approach involves a two-step, one-pot process starting from simple precursors like benzaldehyde and pyruvate google.com.
Step 1: An R-selective carboligase, such as acetohydroxyacid synthase (AHAS) or pyruvate decarboxylase, catalyzes the condensation of benzaldehyde and pyruvate to form (R)-phenylacetylcarbinol ((R)-PAC) nih.govresearchgate.net.
Step 2: An S-selective ω-transaminase (ω-TA) then catalyzes the amination of (R)-PAC to produce optically pure (1R, 2S)-norephedrine nih.govresearchgate.net.
This biocatalytic method avoids the harsh conditions and low enantioselectivity associated with some chemical routes, achieving high conversion yields and excellent optical purity (>99.5%) nih.govresearchgate.net. Different combinations of stereoselective enzymes can be used to access other stereoisomers of norephedrine researchgate.netresearchgate.netlivescience.io.
| Enzyme | Function | Substrates | Product |
|---|---|---|---|
| Pyruvate Decarboxylase (R-selective) | Catalyzes benzoin-type condensation. | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol ((R)-PAC) nih.gov |
| Acetohydroxyacid Synthase I (AHAS I) | Catalyzes condensation to form PAC. | Benzaldehyde, Pyruvate | L-Phenylacetylcarbinol (L-PAC) google.comresearchgate.net |
| ω-Transaminase (ω-TA) (S-selective) | Catalyzes stereoselective transamination. | (R)-PAC or (L)-PAC, Amino Donor | (1R, 2S)-Norephedrine nih.govresearchgate.net |
Derivatization Techniques for Enhanced Analytical Utility in Research
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis. For norephedrine and related compounds, derivatization is often necessary to improve chromatographic separation and detection, particularly for distinguishing between enantiomers.
For gas chromatography-mass spectrometry (GC-MS) analysis, the amino and hydroxyl groups of norephedrine can be acylated to improve volatility and chromatographic peak shape nih.gov. Common derivatizing agents include fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) nih.gov.
To separate and quantify the different enantiomers of norephedrine, chiral derivatizing agents are used. These reagents react with the enantiomers to form diastereomers, which have different physical properties and can be separated by non-chiral chromatography. A widely used chiral derivatizing agent is (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) nih.govbts.gov. The resulting diastereomeric MTPA derivatives of the norephedrine isomers can be effectively resolved and quantified using GC-MS, allowing for the determination of the enantiomeric composition in a sample nih.govbts.gov.
Advanced Analytical Applications in Research
Application as Stable-Labeled Internal Standards in Quantitative Assays
Stable-labeled internal standards (SIL-ISs) are indispensable in modern quantitative analysis, offering a way to correct for variability during sample preparation and analysis. lgcstandards.comclearsynth.com rac-Norephedrine-D3 Hydrochloride, as a SIL-IS, is chemically almost identical to the analyte of interest, norephedrine (B3415761), but is distinguishable by its mass due to the presence of three deuterium (B1214612) atoms. cerilliant.comsigmaaldrich.com This property makes it an ideal internal standard for quantitative assays. clearsynth.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. isolife.nl The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by a mass spectrometer. This ratio is used to calculate the precise concentration of the analyte, effectively compensating for any sample loss during preparation or fluctuations in instrument response. isolife.nl
This compound is frequently employed as an internal standard in IDMS methods for the quantification of norephedrine and its metabolites in various biological matrices. cerilliant.comsigmaaldrich.com For instance, in studies of norepinephrine (B1679862) metabolism, deuterated analogs are used to trace and quantify metabolic pathways. nih.govnih.gov The use of a deuterated standard like this compound in IDMS significantly improves the accuracy and precision of metabolite quantification. scispace.com
A study on the metabolism of norepinephrine utilized a double isotope labeling technique with deuterated compounds to determine the in vivo turnover rates of its metabolites, demonstrating the utility of such standards in metabolic research. nih.gov
Table 1: Key Parameters in Isotope Dilution Mass Spectrometry
| Parameter | Description | Importance in Metabolite Quantification |
| Analyte | The substance being measured (e.g., Norephedrine). | The primary target of the quantitative analysis. |
| Internal Standard | A known quantity of an isotopically labeled version of the analyte (e.g., this compound). | Corrects for variations in sample preparation and instrument response. |
| Isotopic Ratio | The measured ratio of the mass spectrometric signal of the analyte to the internal standard. | The fundamental measurement used to calculate the analyte concentration. |
| Calibration Curve | A plot of the isotopic ratio versus the concentration of the analyte in a series of standards. | Establishes the relationship between the measured ratio and the analyte concentration. |
The validation of analytical methods is a critical process in non-clinical research to ensure the reliability and reproducibility of results. wjarr.compharmaguideline.com This process involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose. biopharminternational.comdemarcheiso17025.com When using a stable-labeled internal standard like this compound, the validation process must confirm that the internal standard behaves similarly to the analyte throughout the analytical procedure. crimsonpublishers.comtandfonline.com
Key validation parameters for analytical assays include accuracy, precision, selectivity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). wjarr.compharmaguideline.com The use of a deuterated internal standard can significantly enhance the robustness of the method by compensating for matrix effects, which are a common source of error in complex biological samples. clearsynth.com
Table 2: Essential Validation Parameters for Analytical Assays
| Parameter | Definition | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). wjarr.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). wjarr.com |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) of ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of at least 10:1. |
Mass Spectrometric Techniques for Deuterated Compounds
Mass spectrometry (MS) is the primary analytical technique for the detection and quantification of deuterated compounds like this compound. brightspec.com The mass difference between the deuterated standard and the native analyte allows for their simultaneous measurement with high specificity. core.ac.uk
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the trace analysis of drugs and their metabolites. nih.govlcms.cz The development of robust and sensitive methods using these techniques is crucial for various research applications. researchgate.net
In GC-MS analysis of amphetamine-type substances, including norephedrine, derivatization is often employed to improve chromatographic properties and fragmentation patterns. nih.gov The use of a deuterated internal standard like this compound in these methods is essential for accurate quantification, especially at low concentrations. researchgate.net
LC-MS/MS offers high sensitivity and selectivity and has become the method of choice for the analysis of many compounds in complex matrices. nih.govnih.gov The development of LC-MS/MS methods for deuterated compounds involves optimizing chromatographic conditions to ensure co-elution of the analyte and the internal standard, as well as tuning mass spectrometer parameters for optimal detection. nih.gov Studies have shown that stable isotope-labeled internal standards are superior to structural analogs in LC-MS/MS assays, providing better accuracy and precision. scispace.comnih.gov
Table 3: Comparison of GC-MS and LC-MS/MS for Deuterated Compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polar and non-polar compounds without derivatization. |
| Separation Principle | Separation based on boiling point and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI). | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Sensitivity | Good sensitivity, particularly with selected ion monitoring (SIM). | Excellent sensitivity and selectivity, especially with multiple reaction monitoring (MRM). |
| Application for rac-Norephedrine-D3 HCl | Suitable for analysis after derivatization. | Preferred method for direct analysis in biological fluids. |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. researchgate.net This capability is particularly valuable in isotopic tracing experiments where the incorporation of stable isotopes into metabolites is monitored. nih.gov
In the context of this compound, HRMS can be used to precisely measure the masses of the deuterated standard and its metabolites, providing unambiguous identification and quantification. researchgate.net HRMS is also instrumental in identifying unknown metabolites by providing accurate mass data that can be used to determine their elemental composition. youtube.com The use of HRMS in combination with isotopic labeling allows for detailed investigations of metabolic pathways and fluxes. nih.govspectroscopyonline.com
Chromatographic Separations in Stereochemical and Impurity Analysis
Chromatographic techniques are essential for the separation of stereoisomers and the analysis of impurities in pharmaceutical compounds. mdpi.comnih.gov The racemic nature of this compound means it is a mixture of enantiomers, and their separation can be critical in certain research contexts. nih.gov
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the most widely used method for separating enantiomers. nih.govunife.it The development of chiral separation methods for norephedrine and its deuterated analogs allows for the study of the stereoselective metabolism and activity of the individual enantiomers. uff.br Deuterium substitution at a chiral center can, in some cases, stabilize the individual enantiomers, a concept known as "deuterium-enabled chiral switching." nih.gov
Impurity profiling is another critical aspect of pharmaceutical analysis. Chromatographic methods, coupled with mass spectrometry, are used to detect, identify, and quantify any impurities present in the this compound substance. This ensures the quality and purity of the standard used in analytical research.
Chiral Chromatography for Enantiomeric Resolution
Chiral chromatography is a cornerstone technique for the separation of enantiomers. csfarmacie.cz The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation. chromatographyonline.com The resolution of racemic compounds is essential as optical isomers can possess distinct biological activities. dss.go.th
The separation of norephedrine enantiomers has been successfully achieved using various chromatographic methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov In many cases, a derivatization step is employed to enhance the interaction with the stationary phase and improve separation. For instance, derivatization with (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) has been shown to enable the baseline resolution of eight ephedrine-related compounds, including the enantiomers of norephedrine, on an HP-5MS capillary column. nih.gov
The choice of the CSP is paramount for effective enantiomeric resolution. Polysaccharide-based CSPs are widely used and have demonstrated versatility in separating a broad range of chiral compounds. nih.gov Another approach involves molecularly imprinted polymers (MIPs), where a polymer is created with specific recognition sites for a target molecule. A study using a CSP based on a MIP imprinted with (+)-norephedrine demonstrated stereoselective retention, with the (+)-isomers generally showing greater retention than the (-)-isomers. dss.go.th
The mobile phase composition also plays a critical role. In normal-phase HPLC, adjustments to the concentration of modifiers like isopropanol (B130326) in a hexane (B92381) and 1,2-dichloroethane (B1671644) mobile phase can optimize resolution. nih.gov Research has shown that lower percentages of isopropanol improve resolution, albeit at the cost of longer retention times. nih.gov Substituting the alcohol modifier can further influence selectivity; for example, using ethanol (B145695) can increase hydrogen bond interactions and improve resolution, while using tetrahydrofuran (B95107) (THF) has been observed to reverse the elution order. nih.gov
| Technique | Chiral Stationary Phase (CSP) / Column | Mobile Phase / Conditions | Analyte(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| GC-MS | HP-5MS (60-m) | Derivatization with (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Norephedrine enantiomers and related compounds | Successful baseline resolution of eight ephedrine-related compounds. | nih.gov |
| HPLC | Urea derivative CSP | Hexane/1,2-dichloroethane/isopropanol (73.5:25:1.5 v/v) | Racemic norephedrine | Resolution optimized by varying isopropanol concentration; THF as modifier reversed elution order. | nih.gov |
| TLC | Molecularly Imprinted Polymer (MIP) of (+)-norephedrine | Not specified | Adrenergic drugs including norephedrine | MIPs showed stereoselectivity, with (+)-isomers having greater retention. | dss.go.th |
| HPLC | Polysaccharide-based chiral columns | Acetonitrile-containing mobile phases | Partially deuterated isotopologues of amphetamine derivatives | A stronger isotope effect was observed in acetonitrile-containing mobile phases compared to methanol-containing ones. | nih.gov |
Supercritical Fluid Chromatography (SFC) in Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional HPLC for chiral separations. selvita.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com This technique offers several advantages, including faster analysis and equilibration times, reduced consumption of toxic organic solvents, and high chromatographic efficiency. chromatographyonline.comselvita.com
SFC is particularly well-suited for chiral separations in the pharmaceutical industry. selvita.comnih.gov The mobile phase in SFC, typically a mixture of supercritical CO2 and an alcohol modifier (like methanol (B129727) or ethanol), allows for the effective use of polysaccharide-based CSPs, which are the most versatile for this purpose. enseignementsup-recherche.gouv.frresearchgate.net The nature of the alcohol can significantly alter the selectivity of the separation. enseignementsup-recherche.gouv.fr
The unique properties of supercritical fluids, such as low viscosity and high diffusivity, contribute to higher flow rates and faster separations compared to HPLC, without a loss of efficiency. selvita.com For instance, the enantioseparation of various pharmaceuticals, including norephedrine, has been documented using SFC with polysaccharide-based CSPs. researchgate.netfagg.be The addition of small amounts of additives to the mobile phase, such as acids or bases, can further improve peak shape and resolution. Trifluoroacetic acid is a common acidic additive used for this purpose. researchgate.net The application of SFC is not limited to analytical scale; it is also a valuable technique for preparative separations, allowing for the purification and recovery of enantiomerically pure compounds. waters.com
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Compound Class | Advantages Noted | Reference |
|---|---|---|---|---|
| Polysaccharide-based (e.g., Chiralpak® AD-H) | CO2 with alcohol modifiers (e.g., ethanol, methanol) | Pharmaceuticals, including adrenergic drugs | Faster analysis, reduced toxic solvent use, high efficiency. | selvita.comenseignementsup-recherche.gouv.frfagg.be |
| Chirex® 3005 | CO2/methanol, 55/45, (v/v) | Norephedrine and other pharmaceuticals | SFC separations are consistently faster than corresponding HPLC separations. | researchgate.netfagg.be |
| Various CSPs | CO2:ethanol (non-toxic mobile phase) | Volatile and unstable compounds | Improved recovery for volatile compounds, suitable for human-use products. | waters.com |
Kinetic Isotope Effects and Metabolic Fate in Non Human Systems
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE)
The deuterium kinetic isotope effect is a phenomenon where the increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction rate. juniperpublishers.com This principle is often explored to enhance the metabolic stability of pharmaceuticals.
The introduction of deuterium into a molecule like norephedrine (B3415761) can influence its metabolic pathway. The major effect of deuteration is often a reduction in the rate of systemic clearance, which can prolong the biological half-life of the compound. juniperpublishers.com This occurs because enzymes, such as cytochrome P450 (CYP) isozymes or monoamine oxidase (MAO), may act more slowly on the deuterated substrate. plos.orgnih.gov
In some cases, slowing down a primary metabolic pathway through deuteration can lead to "metabolic switching." juniperpublishers.complos.org This means that the drug is diverted through alternative metabolic routes that were previously minor. For instance, if a primary route of metabolism for norephedrine is hydroxylation at a site that is now deuterated, the enzymatic process may shift to other sites on the molecule or to different types of reactions, such as N-demethylation or oxidation at other positions. plos.org However, it is important to note that the metabolites formed are generally identical to those from the non-deuterated compound, differing only in the presence of deuterium. juniperpublishers.com
A critical consideration when using deuterated compounds in metabolic studies is the stability of the deuterium labels. The C-D bond is generally stable; however, under certain physiological conditions, the deuterium can exchange with protons from the surrounding environment, such as water. This label loss can compromise the interpretation of metabolic data. documentsdelivered.com
The stability of a deuterium label is highly dependent on its position within the molecule. For instance, deuterium atoms attached to carbon atoms adjacent to heteroatoms (like oxygen or nitrogen) or acidic protons can be more susceptible to exchange. In vivo studies with other deuterated substrates, such as glucose and acetate (B1210297) in rats, have demonstrated that label loss can occur. In one study, the loss of deuterium from [6,6-2H2]-glucose in the brain was observed to be around 15.7% in lactate (B86563) and higher in other metabolites like glutamate (B1630785) (37.9%) and glutamine (41.5%). documentsdelivered.com This highlights that the biological matrix and the specific metabolic pathways involved play a significant role in the stability of the label. For rac-Norephedrine-D3 Hydrochloride, the potential for such exchange would need to be empirically verified in the biological matrices of the specific research organisms being studied.
Comparative Metabolic Studies in Animal Models
The metabolism of xenobiotics like norephedrine can vary significantly between different animal species. These differences are crucial for extrapolating preclinical data and understanding the compound's behavior.
While specific studies on the metabolic fate of this compound in rodents and lagomorphs are not detailed in the available literature, the metabolic pathways can be inferred from studies with non-deuterated (14C-labeled) norephedrine. nih.govnih.gov The primary effect of deuteration would be to potentially slow the rate of formation of the metabolites described below, assuming the deuterated position is involved in a rate-limiting metabolic step.
In rodents (rats) , a significant portion of a norephedrine dose is excreted unchanged. The major metabolic pathways involve aromatic hydroxylation. Following administration of norephedrine to rats, the primary metabolites found in urine are unchanged norephedrine itself and 4-hydroxynorephedrine. nih.govnih.gov
In lagomorphs (rabbits) , the metabolism of norephedrine is more extensive than in rats. A smaller fraction of the drug is excreted unchanged. The main metabolic pathways in rabbits involve the formation of various conjugated metabolites. The major urinary metabolites are conjugates of 1,2-dihydroxy-1-phenylpropane and 1-hydroxy-1-phenylpropan-2-one (B1202110), along with hippuric acid. nih.govnih.gov
The deuteration in this compound could potentially alter the ratio of these metabolites if, for example, the deuteration site slows down one pathway more than another, leading to metabolic switching.
Pronounced species differences are evident in the metabolism of norephedrine between rats and rabbits. nih.govnih.gov
In rats , the metabolic profile is simpler. The primary routes are excretion of the unchanged drug and aromatic hydroxylation. About 48% of an administered dose is excreted as unchanged norephedrine, while 28% is excreted as 4-hydroxynorephedrine. nih.gov This indicates a lower capacity for more complex metabolic transformations compared to rabbits.
In rabbits , metabolism is far more extensive and diverse. Only a small amount (around 8%) of the dose is excreted as the unchanged drug. nih.gov The major metabolic products result from more complex biotransformations, including the formation of diols and ketones, which are then conjugated before excretion. The main metabolites are conjugates of 1,2-dihydroxy-1-phenylpropane (31% of the dose) and 1-hydroxy-1-phenylpropan-2-one (27%), with a significant portion also being converted to hippuric acid (20%). nih.govnih.gov
These differences underscore the importance of selecting appropriate animal models in pharmacological and metabolic research and highlight the distinct enzymatic capabilities between species.
Interactive Data Table: Comparative Metabolism of Norephedrine in Rats and Rabbits
The following table summarizes the urinary excretion of norephedrine and its metabolites within 24 hours of oral administration. nih.govnih.gov
| Metabolite | Rat (% of Dose) | Rabbit (% of Dose) |
| Unchanged Norephedrine | 48 | 8 |
| 4-Hydroxynorephedrine | 28 | - |
| Conjugates of 1,2-dihydroxy-1-phenylpropane | - | 31 |
| Conjugates of 1-hydroxy-1-phenylpropan-2-one | - | 27 |
| Hippuric Acid | Traces | 20 |
| Total Excreted in 24h | ~80 | 85-95 |
Stereochemical Investigations and Their Research Implications
Racemic Nature and Stereoisomeric Research
The prefix "rac-" in rac-Norephedrine-D3 Hydrochloride indicates that it is a racemic mixture, containing equal amounts of its enantiomers. This racemic nature is a key feature that allows for comparative studies of the individual stereoisomers once they are separated.
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a fundamental process in stereochemical research. For norephedrine (B3415761) and its analogs, various chromatographic techniques have been successfully employed for this purpose. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. tandfonline.com For instance, Pirkle-type CSPs have been utilized for the enantiomeric separation of ephedrine, norephedrine, and pseudoephedrine. tandfonline.com The choice of mobile phase, including solvents like n-hexane, 1,2-dichloroethane (B1671644), and methanol (B129727), can be optimized to achieve effective resolution. tandfonline.com
Another powerful technique for enantiomeric separation is capillary electrophoresis (CE), often using cyclodextrins as chiral selectors. nih.govresearchgate.net Studies have shown that the enantiomer migration order of norephedrine can be influenced by the type of cyclodextrin (B1172386) used, such as native α-CD and β-CD, as well as modified versions like heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD). nih.gov HDAS-β-CD, in particular, has been identified as a highly suitable chiral selector for the CE-based separation of norephedrine enantiomers. nih.gov
Gas chromatography-mass spectrometry (GC-MS) following derivatization with a chiral reagent is another established method for the enantiomeric analysis of norephedrine. nih.goverau.edu Derivatization with (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) allows for the baseline resolution of norephedrine enantiomers and other related compounds on a suitable capillary column. nih.goverau.edu
The characterization of the separated enantiomers is crucial for understanding their individual properties. This is often achieved using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D ROESY experiments, can provide insights into the interactions between the enantiomers and chiral selectors, helping to elucidate the mechanism of chiral recognition. nih.govresearchgate.net
The following table summarizes various analytical methods used for the chiral separation of norephedrine enantiomers:
Table 1: Analytical Methods for Chiral Separation of Norephedrine Enantiomers| Technique | Chiral Selector/Derivatizing Agent | Key Findings | Reference |
|---|---|---|---|
| HPLC | Pirkle-type chiral stationary phase | Effective separation of ephedrine, norephedrine, and pseudoephedrine enantiomers. | tandfonline.com |
| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., HDAS-β-CD) | HDAS-β-CD is a highly suitable chiral selector for norephedrine enantiomers. | nih.gov |
| GC-MS | (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Allows for baseline resolution of derivatized norephedrine enantiomers. | nih.goverau.edu |
Deuterium-Enabled Chiral Switching (DECS) is an innovative strategy that utilizes the kinetic isotope effect of deuterium (B1214612) to stabilize chiral centers that are prone to rapid stereoisomerization. nih.govresearchgate.netnih.gov This is particularly relevant for compounds where a hydrogen atom at the chiral center is acidic and can lead to in vivo or in vitro interconversion of enantiomers. nih.govresearchgate.net By replacing this hydrogen with a deuterium atom, the C-D bond, being stronger than the C-H bond, slows down the rate of epimerization, allowing for the isolation and study of individual enantiomers. nih.govacs.org
While direct studies on DECS in this compound are not extensively documented in the provided search results, the principle is highly applicable to its analogs and other chiral drugs. nih.govresearchgate.netnih.gov The introduction of deuterium at a chiral center can effectively "switch" a rapidly interconverting racemate into a stable, single-enantiomer drug. nih.govresearchgate.netnih.gov This technique has been successfully demonstrated with thalidomide (B1683933) and thiazolidinedione (TZD) analogs. nih.govresearchgate.netnih.gov The stabilization of the chiral center allows for the separation and pharmacological evaluation of each enantiomer, which might otherwise be impossible. nih.gov
The use of deuterium labeling also serves other purposes in pharmaceutical research, such as in modifying the pharmacokinetic properties of a drug or for use as internal standards in quantitative mass spectrometry. acs.orgresearchgate.net
Theoretical Considerations of Chirality in Ligand Design (Conceptual)
The stereochemistry of a molecule is paramount in its interaction with biological targets, which are themselves chiral. This is particularly true for ligands designed to interact with receptors like the dopamine (B1211576) receptors.
The differential effects of stereoisomers are well-documented in pharmacology. In the context of dopamine receptor ligands, the spatial arrangement of functional groups dictates the binding affinity and efficacy at the receptor subtypes (D1, D2, D3, D4, and D5). nih.govnih.gov For many centrally acting drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. nih.govresearchgate.net
DL-Norephedrine, for instance, acts as a potent norepinephrine (B1679862) releasing agent and a less effective dopamine releasing agent. caymanchem.com Studies on related compounds like methylenedioxypyrovalerone (MDPV) show that the (S)-enantiomer is the active one, with significantly higher potency for dopamine and norepinephrine reuptake inhibition compared to the (R)-enantiomer. wikipedia.org This highlights the critical role of stereochemistry in determining the pharmacological profile of such compounds.
The design of selective dopamine receptor ligands often involves computational methods like homology modeling and molecular docking to understand the ligand-receptor interactions at a molecular level. nih.gov Key interactions can include salt bridges with specific aspartate residues and interactions with serine triads within the transmembrane domains of the receptor. nih.gov Bitopic ligands, which have two pharmacophores that bind to both the primary (orthosteric) and a secondary (allosteric) binding site, are a promising strategy for achieving subtype selectivity. nih.gov The stereochemistry of these ligands is crucial for their proper orientation within the binding pockets. nih.gov
The following table provides a conceptual overview of how stereochemistry influences dopamine receptor ligand activity:
Table 2: Conceptual Influence of Stereochemistry on Dopamine Receptor Ligand Activity| Stereochemical Aspect | Implication in Ligand Design and Activity |
|---|---|
| Enantiomeric Purity | The "eutomer" (active enantiomer) is often responsible for the therapeutic effect, while the "distomer" (less active or inactive enantiomer) can be inactive or cause side effects. nih.govresearchgate.net |
| Diastereomers | Diastereomers have different 3D arrangements and can exhibit distinct binding affinities and efficacies at dopamine receptor subtypes. |
| Conformational Rigidity | Constraining the conformation of a ligand through cyclization or other structural modifications can enhance selectivity for a particular receptor subtype. |
| Chiral Auxiliaries | In asymmetric synthesis, chiral auxiliaries derived from compounds like norephedrine can be used to control the stereochemistry of the final product. google.com |
Stereoselective Synthesis of Related Vicinal Amino Alcohols
The vicinal amino alcohol motif is a key structural feature in many natural products and pharmaceuticals, including norephedrine. polimi.itrsc.org The development of stereoselective synthetic methods to produce specific stereoisomers of these compounds is an active area of research. rsc.org
One approach involves the use of biocatalysis. polimi.itresearchgate.net A two-step biocatalytic process has been developed for the synthesis of (1S)-nor(pseudo)ephedrine analogs. polimi.itresearchgate.net This method utilizes an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase for a benzoin-type condensation, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase. polimi.itresearchgate.net This biocatalytic route offers a greener alternative to traditional chemical syntheses, which often require multiple steps and harsh reaction conditions. polimi.itresearchgate.net
Another strategy is asymmetric transfer hydrogenation. sigmaaldrich.comresearchgate.net This method can be used to stereoselectively prepare all four enantiomers of norephedrine and norpseudoephedrine (B1213554) from a common prochiral starting material. sigmaaldrich.com The reaction employs chiral rhodium complexes as catalysts and is performed under mild conditions. sigmaaldrich.com
Furthermore, optically active amino acids like D-phenylalanine can serve as starting materials for the stereoselective synthesis of specific norephedrine isomers, such as l-norephedrine hydrochloride. nih.gov
The following table lists some of the compounds mentioned in this article:
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation of Deuterated Structures
Molecular modeling and simulation serve as powerful tools to explore the three-dimensional arrangement of atoms in deuterated molecules and their dynamic behavior. These computational techniques can elucidate the conformational landscape and the influence of deuterium (B1214612) substitution on the preferred spatial arrangements of the molecule.
Conformational Analysis of Deuterated Phenylpropanolamine Derivatives
Phenylpropanolamine and its derivatives, including norephedrine (B3415761), possess conformational flexibility due to rotation around single bonds. The introduction of deuterium can subtly alter the conformational preferences of these molecules. Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are employed to perform conformational analysis. These studies systematically explore the potential energy surface of the molecule by rotating key dihedral angles to identify low-energy conformers.
For a molecule like rac-Norephedrine-D3 Hydrochloride, the key rotational bonds would be the Cα-Cβ bond and the Cβ-N bond. The substitution of a hydrogen atom with a deuterium atom on the methyl group (D3) can lead to minor changes in bond lengths, bond angles, and vibrational frequencies, which in turn can influence the relative energies of different staggered and eclipsed conformations. While specific experimental data on the conformational preferences of this compound is not extensively documented in publicly available literature, theoretical calculations can provide valuable predictions.
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another technique that can provide experimental data to complement and validate computational models of conformation, particularly in solution. nih.gov The rate of deuterium exchange can be correlated with solvent accessibility and hydrogen bonding, offering insights into the predominant conformations. nih.gov
Quantum Chemical Calculations of Isotope Effects
Quantum chemical calculations are indispensable for quantitatively predicting and understanding the origins of isotope effects, particularly the kinetic isotope effect (KIE) observed when a heavier isotope is substituted for a lighter one in a reacting molecule.
Computational Prediction of Deuterium Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE), expressed as the ratio of the reaction rate for the non-deuterated compound to the deuterated one (kH/kD), is a fundamental tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org For this compound, the deuterium atoms are on the methyl group, which is not directly involved in the primary metabolic reactions such as N-demethylation or aromatic hydroxylation. Therefore, any observed KIE would likely be a secondary kinetic isotope effect (SKIE), which arises from isotopic substitution at a position adjacent to the reaction center. wikipedia.org
Computational methods, particularly density functional theory (DFT), are routinely used to predict KIEs. wikipedia.org Functionals such as M06-2X, combined with appropriate basis sets, have been shown to be effective for these calculations. nih.gov The theoretical prediction of KIEs involves locating the transition state structure for the reaction of interest and calculating the vibrational frequencies for both the light (H) and heavy (D) isotopologues. The difference in zero-point vibrational energies (ZPVE) between the reactant and the transition state is the primary contributor to the KIE. nih.gov
For a hypothetical metabolic oxidation reaction occurring at a site near the N-methyl group of norephedrine, quantum chemical calculations could predict the magnitude of the SKIE. These calculations can be further refined by incorporating more advanced theories like transition state theory (TST) or canonical variational transition state theory with small-curvature tunneling corrections (CVT+SCT) to account for quantum tunneling effects, which can be significant even for secondary KIEs. nih.govnih.gov
Below is a hypothetical data table illustrating the type of results that could be obtained from a computational study on a generic metabolic oxidation of a molecule similar to norephedrine, comparing the undeuterated and D3-deuterated species.
| Computational Method | Calculated Parameter | Undeuterated Species | D3-Deuterated Species | Predicted kH/kD |
| DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | 25.4 | 25.5 | 1.15 |
| DFT (M06-2X/aug-cc-pVTZ) | Activation Energy (kcal/mol) | 24.9 | 25.0 | 1.18 |
| TST | Rate Constant (s⁻¹) | 1.2 x 10⁻³ | 1.0 x 10⁻³ | 1.20 |
| CVT+SCT | Rate Constant (s⁻¹) | 1.5 x 10⁻³ | 1.2 x 10⁻³ | 1.25 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Such computational studies are crucial for the rational design of deuterated drugs, where understanding the impact of deuteration on metabolic stability and reaction pathways is a key objective. nih.gov
Future Directions and Emerging Research Avenues
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules
The synthesis of deuterium-labeled compounds is a cornerstone of research and development in pharmaceuticals and life sciences. clearsynth.com Traditional methods, including chemical synthesis through reactions like hydrogenation or dehalogenation and biosynthesis using deuterated precursors, have been effective but are often associated with high costs and time-consuming processes. clearsynth.com However, the landscape of deuterium labeling is being reshaped by innovative and more efficient technologies.
Recent progress has been particularly notable in the realm of photochemical deuteration . rsc.org This approach utilizes light to promote the incorporation of deuterium into organic molecules, offering milder reaction conditions and greater sustainability compared to classical methods. rsc.org Visible-light-induced deuteration has shown promise for the late-stage modification of complex structures, including pharmaceuticals and natural products. rsc.org Photocatalysis, employing catalysts like fac-Ir(ppy)₃, has enabled the direct formation of deuterium radicals from D₂O, a cost-effective and safe deuterium source. rsc.org
Another significant area of advancement is metal-catalyzed C-H activation . rsc.org This technique allows for the direct exchange of hydrogen with deuterium in a single step, eliminating the need for pre-functionalization of the molecule. rsc.org Iridium-catalyzed hydrogen isotope exchange (HIE) has become a leading method for the late-stage functionalization of complex organic molecules. researchgate.net Researchers are also exploring the use of air-stable and easy-to-handle iridium nanoparticles that exhibit unique catalytic activity for selective hydrogen isotope incorporation. researchgate.net Furthermore, ruthenium nanocatalysis has demonstrated effectiveness in the deuteration of various heterocyclic substructures found in complex molecules. researchgate.net
These advancements are not only making deuterated compounds more accessible but are also expanding the possibilities for creating highly specific and complex labeled molecules for a wide range of research applications. rsc.orgresearchgate.net
Novel Applications in Analytical Toxicology and Forensic Research
Deuterated compounds, particularly rac-Norephedrine-D3 Hydrochloride, serve as invaluable internal standards in analytical toxicology and forensic research. nih.govclearsynth.com Their use significantly enhances the precision and accuracy of quantitative analyses, especially in complex biological matrices like blood and urine. nih.govkcasbio.com
In analytical toxicology , deuterated internal standards are crucial for the reliable quantification of drugs and their metabolites. clearsynth.com The co-elution of the deuterated standard with the target analyte helps to normalize variations in sample preparation and instrument response, a phenomenon known as the matrix effect. kcasbio.com This is particularly important in liquid chromatography-mass spectrometry (LC-MS/MS) assays, where ion suppression or enhancement can lead to inaccurate results. kcasbio.commyadlm.org While deuterated standards are generally effective, researchers have noted that in some cases, slight differences in retention times between the analyte and the deuterated standard can lead to differential matrix effects. myadlm.org This highlights the ongoing need for careful method development and validation.
Forensic toxicology heavily relies on the use of deuterated standards for the quantitative analysis of various drugs of abuse and toxins. researchgate.net For instance, deuterated acetyl derivatives have been successfully used as internal standards for the quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry. nih.gov The use of stable isotope-labeled internal standards is recommended by regulatory agencies to ensure the reliability of bioanalytical methods. nih.gov The development of robust and reliable methods incorporating deuterated standards is considered a critical aspect of forensic casework. kcasbio.comresearchgate.net
The table below provides examples of deuterated internal standards used in forensic toxicology:
| Drug Analyte | Deuterated Internal Standard |
| Cocaine | Cocaine-d3 |
| Amphetamine | Amphetamine-d5 |
| Morphine | Morphine-d3 |
| Sevoflurane | Sevoflurane-d |
This table is for illustrative purposes and is not exhaustive.
Expansion of Deuterated Standards in Metabolomics and Pharmacokinetic Research
The application of deuterated compounds is rapidly expanding in the fields of metabolomics and pharmacokinetic research, driven by the need for more precise and comprehensive analytical methods. symeres.comnih.gov
In metabolomics , which involves the comprehensive study of small molecule metabolites in biological systems, deuterated standards are essential for accurate quantification and data normalization. researchgate.net The use of deuterium-labeled derivatization agents allows for the synthesis of internal standards for a wide range of metabolites, improving the precision of gas chromatography-mass spectrometry (GC-MS) based analyses. researchgate.net However, a phenomenon known as the chromatographic deuterium effect (CDE), where deuterated analytes elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography, can pose a challenge. acs.org Understanding and mitigating the CDE is an active area of research to prevent data misinterpretation due to potential differences in matrix effects. acs.org
Pharmacokinetic (PK) research , which studies the absorption, distribution, metabolism, and excretion (ADME) of drugs, benefits significantly from the use of deuterated compounds. pharmaffiliates.comacs.org Substituting hydrogen with deuterium at specific sites within a drug molecule can alter its metabolic stability, often leading to a reduced rate of metabolism. nih.gov This "deuterium switch" can result in improved pharmacokinetic profiles, such as a longer half-life and reduced formation of undesirable metabolites. nih.govresearchgate.net This strategy has led to the development of several FDA-approved deuterated drugs. nih.gov Furthermore, deuterated compounds are indispensable as internal standards in bioanalytical methods used to measure drug concentrations in biological fluids during PK studies. nih.govpharmaffiliates.com The use of stable isotope-labeled internal standards is a key recommendation from regulatory bodies for bioequivalence and other clinical studies. kcasbio.comnih.gov
The continued development and application of deuterated standards are poised to further advance our understanding of complex biological systems and accelerate the development of safer and more effective medicines.
Q & A
Q. What are the recommended analytical methods for quantifying rac-Norephedrine-D3 Hydrochloride in pharmaceutical formulations?
Methodological Answer:
- HPLC with UV Detection : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm for optimal sensitivity. Validate linearity (1–10 μg/mL range) and recovery rates (target 99–101%) using standard additions .
- Chromatographic Purity Testing : Follow USP protocols by comparing peak responses of assay preparations (sample) and standard preparations (reference) to calculate purity. Ensure consistent injection volumes (e.g., 10 μL) and replicate runs to minimize variability .
Q. How should researchers handle stability challenges during storage of this compound?
Methodological Answer:
- Storage Conditions : Store as a white crystalline powder in airtight containers at 2–8°C, protected from light and moisture. Monitor decomposition by tracking melting point consistency (190–194°C) and solubility in water .
- Decomposition Mitigation : Avoid prolonged exposure to heat (>50°C), which generates toxic nitrogen oxides. Use thermogravimetric analysis (TGA) to assess thermal stability and validate storage protocols quarterly .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution to prevent inhalation of particulate matter .
- Emergency Procedures : For accidental exposure, rinse eyes with water for 15 minutes and wash skin with soap. Document incidents and review Material Safety Data Sheets (MSDS) for region-specific disposal guidelines (e.g., incineration at licensed facilities) .
Advanced Research Questions
Q. How can isotopic labeling (D3) impact the pharmacokinetic analysis of rac-Norephedrine?
Methodological Answer:
- Mass Spectrometry (MS) Integration : Use LC-MS/MS with deuterated internal standards to differentiate endogenous norephedrine from the D3-labeled analog. Optimize ionization parameters (e.g., ESI+ mode) to minimize isotopic interference .
- Metabolic Studies : Conduct in vitro assays with liver microsomes to compare metabolic stability (e.g., t₁/₂) between labeled and unlabeled forms. Validate deuterium retention using nuclear magnetic resonance (NMR) .
Q. What strategies resolve contradictions in chiral purity data for this compound?
Methodological Answer:
- Chiral Chromatography : Employ a Chiralpak® AD-H column with hexane:ethanol:diethylamine (80:20:0.1) to separate enantiomers. Calculate enantiomeric excess (ee) via peak area ratios and cross-validate with polarimetry .
- Data Reconciliation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in repeated assays. Investigate pH-dependent racemization during sample preparation by testing buffered vs. non-buffered solvents .
Q. How can researchers design experiments to assess environmental toxicity of this compound?
Methodological Answer:
- Aquatic Toxicity Testing : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) under OECD 202 guidelines. Measure LC₅₀ values and bioaccumulation potential via liquid scintillation counting for D3 tracking .
- Soil Mobility Studies : Use column leaching experiments with HPLC-UV to quantify compound migration in different soil types (e.g., sandy vs. clay). Model adsorption coefficients (Kd) to predict environmental persistence .
Q. What regulatory considerations apply to using this compound in multi-country collaborative studies?
Methodological Answer:
- Documentation Compliance : Align with USP monographs for assay validation (e.g., <621> chromatography standards) and EU REACH requirements for hazard communication (e.g., SDS sections 1–16) .
- Licensing for Transport : Obtain permits for international shipping under IATA guidelines. Use secondary containment (e.g., UN-certified glass bottles) for air transport to prevent leakage .
Data Interpretation and Replication
Q. How should researchers address variability in assay results across laboratories?
Methodological Answer:
- Interlaboratory Calibration : Distribute aliquots of a common reference standard (e.g., 10 mg/mL in methanol) to participating labs. Use ANOVA to compare inter-lab CV% and identify systematic errors (e.g., column aging) .
- Method Harmonization : Adopt a standardized protocol for mobile phase preparation (e.g., volumetric vs. gravimetric mixing) and detector calibration (e.g., daily caffeine sensitivity checks) .
Q. What experimental controls are essential for ensuring reproducibility in metabolic studies?
Methodological Answer:
- Negative Controls : Include matrices without the compound (e.g., blank plasma) to rule out matrix effects. Use stable isotope-labeled internal standards (SIL-IS) to correct for extraction efficiency .
- Positive Controls : Spike samples with known metabolites (e.g., norpseudoephedrine) to validate detection limits. Document instrument parameters (e.g., MS resolution >20,000) to enable cross-platform replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
